![molecular formula C30H29N5O3S B2519977 N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-81-8](/img/structure/B2519977.png)
N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a quinazolinone group, which is a type of heterocyclic compound that is often found in various drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups would likely make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
Research efforts have been directed towards synthesizing novel heterocyclic compounds with potential biological activities. For instance, Patel et al. (2009) synthesized bioactive molecules containing fluoro-substituted benzothiazoles and quinazolinyl imidazole motifs for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screening (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, Desai, Shihora, and Moradia (2007) focused on the synthesis of new quinazolines as potential antimicrobial agents, highlighting the importance of structural modifications for enhanced activity (Desai, Shihora, & Moradia, 2007).
Chemical Transformations and Characterizations
Aleqsanyan and Hambardzumyan (2021) demonstrated the synthesis of novel hetarylquinolines, exploring chemical transformations to incorporate thiazolidine and dihydrothiazole rings, which could be beneficial for developing compounds with enhanced pharmacological profiles (Aleqsanyan & Hambardzumyan, 2021). This approach is crucial for the synthesis of complex molecules that might share structural similarities with N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide.
Potential Antipsychotic Agents
Norman et al. (1996) evaluated heterocyclic analogues of 1192U90 for their potential as antipsychotic agents by studying their binding to dopamine and serotonin receptors. This research highlights the significance of heterocyclic carboxamides in developing therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Antimicrobial Activities
The design and synthesis of heterocyclic compounds, such as those involving quinazolinone and thiazolidinone motifs, have been explored for their antimicrobial properties. For example, Desai, Dodiya, and Shihora (2011) investigated the antibacterial and antifungal activities of clubbed quinazolinone and 4-thiazolidinone compounds (Desai, Dodiya, & Shihora, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O3S/c36-28(31-12-11-22-18-32-26-4-2-1-3-24(22)26)21-7-5-20(6-8-21)19-35-29(37)25-17-23(34-13-15-38-16-14-34)9-10-27(25)33-30(35)39/h1-8,18,23,25,27,32H,9-17,19H2,(H,31,36)(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEHMDLTRVLKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCCC5=CNC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519895.png)
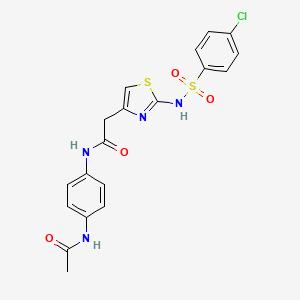
![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2519897.png)
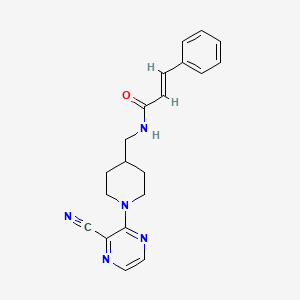
![N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2519899.png)
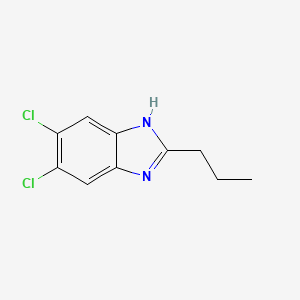
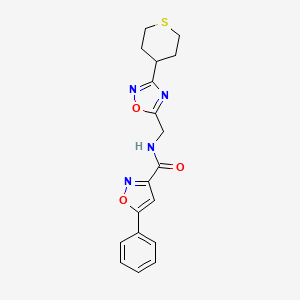
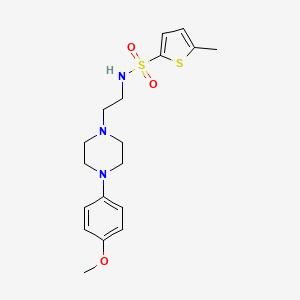
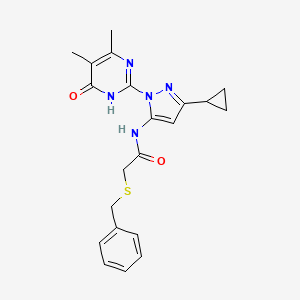
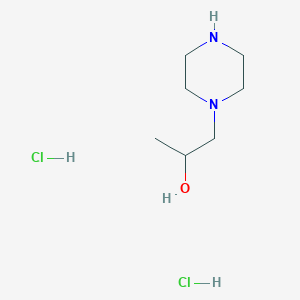
![2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2519909.png)
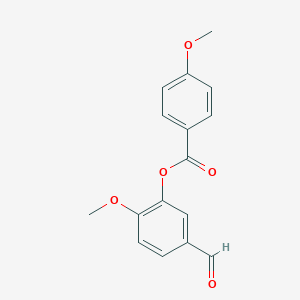
![2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine](/img/structure/B2519912.png)
![N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2519913.png)